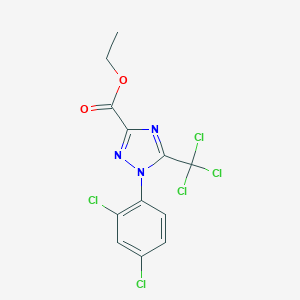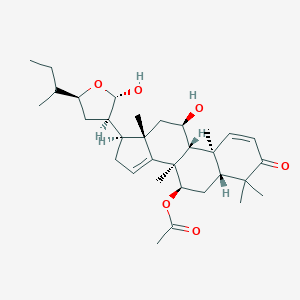
Fenchlorazol-ethyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Fenchlorazole-ethyl involves a simplified process of acylation and cycle forming, starting with α-amino (2,4-dichlorophenylhydrono) glyoxylic ethyl ester and trichloroacetic chloride at 115℃, achieving a yield of 82.4% and purity over 95% (Pan Huai, 2000). This process highlights the efficiency and effectiveness of the synthesis method employed for Fenchlorazole-ethyl.
Molecular Structure Analysis
The molecular structure of Fenchlorazole-ethyl and its derivatives has been a subject of interest, especially in the context of its interaction with other chemicals. For instance, its action as a safener, mitigating the phytotoxic effects of herbicides like fenoxaprop-ethyl on crops such as wheat and barley, while increasing its toxicity to weed species, illustrates its complex molecular behavior (T. Yaacoby, J. Hall, G.R. Stephenson, 1991).
Chemical Reactions and Properties
Fenchlorazole-ethyl exhibits unique chemical reactions, particularly in how it influences the metabolism of herbicides in plants. It enhances the deesterification of fenoxaprop-ethyl to fenoxaprop and its further metabolism, demonstrating its role in promoting the selective action of herbicides (T. Yaacoby, J. Hall, G.R. Stephenson, 1991). Additionally, its interaction with other chemicals in a synergistic manner further underlines the importance of understanding its chemical properties for agricultural applications (G. Stephenson, A. Tal, Norman A. Vincent, J. Hall, 1993).
Wissenschaftliche Forschungsanwendungen
Herbizid-Safener
Fenchlorazol-ethyl wird häufig als Herbizid-Safener eingesetzt . Er schützt Kulturpflanzen selektiv vor Herbizidschäden, ohne die herbizide Wirksamkeit zu beeinträchtigen . Er mildert in erster Linie die Herbizid-Phytotoxisität für Kulturpflanzen durch verschiedene Mechanismen: Steigerung des Herbizid-Stoffwechsels in Kulturpflanzen, Beeinflussung der Absorption und des Transports von Herbiziden in Kulturpflanzen, kompetitives Binden an Herbizid-Zielstellen und Beeinflussung der Aktivität von Ziel-Enzymen .
Steigerung des Herbizid-Stoffwechsels
this compound kann die metabolische Aktivität von Glutathion-S-Transferasen (GSTs) in Weizenpflanzen steigern . Diese erhöhte metabolische Aktivität hilft den Pflanzen, Herbizide zu metabolisieren und zu entgiften, wodurch ihre phytotoxischen Wirkungen reduziert werden .
Post-emergenz-Safener
this compound wurde als Post-Emergenz-Safener gegen den Acetyl-Coenzym A Carboxylase (ACCase)-Inhibitor Fenoxaprop-ethyl in Weizen entwickelt . Er wird in einer Tankmischung mit dem Herbizid verwendet, um die Kulturpflanze zu schützen, nachdem sie aufgegangen ist .
Erweiterung des Herbizid-Spektrums
Die Verwendung von this compound als Safener kann das Spektrum an Herbiziden erweitern . Er erhöht die Herbizidresistenz von Kulturpflanzen und hat keinen Einfluss auf Unkräuter, wodurch ein größeres Spektrum an Herbiziden für die Unkrautbekämpfung eingesetzt werden kann
Wirkmechanismus
Target of Action
Fenchlorazole-ethyl is primarily used as a herbicide safener . Its primary targets are the enzymes involved in the metabolism of herbicides in crops . These enzymes include glutathione S-transferases (GSTs), cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes play a crucial role in detoxifying herbicides and reducing their phytotoxicity .
Mode of Action
Fenchlorazole-ethyl interacts with its targets by inducing their activity . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For instance, it has been reported that the metabolic activity of GSTs in wheat plants was increased by 93.9% after treatment with fenchlorazole-ethyl .
Biochemical Pathways
The primary biochemical pathway affected by fenchlorazole-ethyl is the detoxification pathway of herbicides . This pathway involves the conversion of herbicides into less toxic or non-toxic compounds through processes such as aryl hydroxylation, cyclomethyl hydroxylation, N-demethylation, and O-demethylation . Fenchlorazole-ethyl enhances these processes, thereby reducing the phytotoxicity of herbicides .
Result of Action
The primary result of the action of fenchlorazole-ethyl is the reduction of herbicide-induced toxicity to crops . By enhancing the metabolism of herbicides and affecting their absorption and transportation, fenchlorazole-ethyl allows crops to better tolerate the application of herbicides . This results in effective weed control without significant harm to the crops .
Safety and Hazards
Fenchlorazole-ethyl may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Understanding the mechanisms by which safeners like Fenchlorazole-ethyl act is significant for the discovery of novel types . Natural safeners are endogenous compounds from animals, plants, and microbes, with unique structures and are relatively environment-friendly, and thus can address the potential risks of commercial safeners . This suggests a potential future direction for the development of new safeners .
Eigenschaften
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRUAIJEFRHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041268 | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103112-35-2 | |
| Record name | Fenchlorazole-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHLORAZOLE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)

